2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline

Catalog No.
S13391870
CAS No.
159586-84-2
M.F
C21H15ClN4O
M. Wt
374.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoli...

CAS Number

159586-84-2

Product Name

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline

IUPAC Name

N'-(6-chloro-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C21H15ClN4O/c22-16-6-7-18-17(12-16)20(13-19(24-18)14-4-2-1-3-5-14)25-26-21(27)15-8-10-23-11-9-15/h1-13H,(H,24,25)(H,26,27)

InChI Key

MEJZYXVMNFPFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NNC(=O)C4=CC=NC=C4

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline is a complex organic compound that combines a quinoline structure with hydrazine and isonicotinyl moieties. The compound features a chloro group at the 6-position of the quinoline ring, which is known for its potential biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of the hydrazino and isonicotinyl groups further enhances the compound's potential for various biological applications.

The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline typically involves several key reactions:

  • Formation of Hydrazones: The compound can be synthesized through the reaction of hydrazine derivatives with appropriate aldehydes or ketones, resulting in the formation of hydrazone linkages.
  • Chlorination: The introduction of the chloro group at the 6-position can be achieved through chlorination reactions using reagents like phosphorus oxychloride.
  • Condensation Reactions: The isonicotinyl moiety can be introduced via condensation reactions involving isonicotinic acid derivatives and suitable amines or hydrazines.

These reactions often require careful control of conditions such as temperature, solvent, and reaction time to yield the desired product effectively.

The biological activity of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline has been linked to its structural components:

  • Antimicrobial Activity: Quinoline derivatives are known for their antibacterial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains, including Bacillus subtilis and Aspergillus niger .
  • Anticancer Potential: Compounds with quinoline structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimalarial Efficacy: Some quinoline derivatives have shown promise in treating malaria, indicating that similar structures may possess antiplasmodial activity .

Several synthetic routes can be employed to prepare 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline:

  • Condensation Reaction: A typical synthesis method involves condensing isonicotinic acid with phenylhydrazine to form an intermediate, which is then chlorinated to introduce the chloro group.
  • One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of hydrazone derivatives.

The unique structure of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline suggests various applications:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug development targeting infections or cancer.
  • Material Science: Quinoline derivatives are explored in liquid crystal applications due to their unique thermal and optical properties .
  • Biological Research: The compound can be used in studies investigating mechanisms of action against specific pathogens or cancer cells.

Interaction studies are crucial for understanding how 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline interacts with biological systems:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes can provide insights into its mechanism of action.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other antimicrobial or anticancer agents may enhance therapeutic efficacy.
  • Toxicological Studies: Understanding the toxicity profile is essential for assessing safety in potential therapeutic applications.

Several compounds share structural similarities with 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline, including:

Compound NameStructural FeaturesUnique Properties
7-Chloroquinolinyl hydrazonesQuinoline core with various substituentsNotable antibacterial activity
IsoniazidHydrazide derivative of isonicotinic acidEstablished antitubercular agent
4-Hydrazinobenzoic acid derivativesHydrazine linked to aromatic ringsPotential anticancer activity
6-FluoroquinolinesFluorinated quinolinesEnhanced bioactivity compared to non-fluorinated analogs

The uniqueness of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline lies in its specific combination of a hydrazine moiety with both phenyl and isonicotinyl groups, which may provide distinct biological activities not observed in other compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

374.0934388 g/mol

Monoisotopic Mass

374.0934388 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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